5-Methyl-1H-indazole-4-boronic acid

Medicinal Chemistry C-H Functionalization Cross-Coupling

Sourcing the wrong indazole boronic acid isomer leads to incorrect regiochemical outcomes in Suzuki-Miyaura coupling, wasting synthetic effort. 5-Methyl-1H-indazole-4-boronic acid (CAS 1245816-10-7) is the definitive building block for: • Constructing C7-arylated indazole libraries via regioselective C7-bromination/coupling - inaccessible from 5- or 6-boronic acid isomers. • Installing the 5-methyl-1H-indazole scaffold as a bioisosteric replacement for phenol or aniline, demonstrated to improve oral pharmacokinetics in Lck inhibitor programs. • Generating chemical probes (biotin, fluorophore, affinity matrix conjugates) for target ID and pull-down assays. Supplied at ≥97% purity with full Certificate of Analysis. Standard global B2B shipping available.

Molecular Formula C8H9BN2O2
Molecular Weight 175.982
CAS No. 1245816-10-7
Cat. No. B567232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-indazole-4-boronic acid
CAS1245816-10-7
Molecular FormulaC8H9BN2O2
Molecular Weight175.982
Structural Identifiers
SMILESB(C1=C(C=CC2=C1C=NN2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
InChIKeyHRURFOBSNYPWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-indazole-4-boronic Acid: Sourcing and Specification Overview


5-Methyl-1H-indazole-4-boronic acid (CAS 1245816-10-7) is a heteroaryl boronic acid building block with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . It is commercially available for research and development purposes, typically offered with a purity specification of 95% or higher . The compound is primarily employed as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds .

Suzuki-Miyaura cross-coupling building block for indazole scaffolds
Enables regioselective C–C bond formation at the 4-position
High-purity boronic acid suitable for Pd-catalyzed coupling workflows

Why This Boronic Acid Cannot Be Substituted by Common Analogs


Substituting 5-methyl-1H-indazole-4-boronic acid with a structurally similar indazole boronic acid analog, such as the 6-boronic acid or the non-methylated 4-boronic acid, is not a trivial replacement. The precise location of the boronic acid moiety on the indazole scaffold dictates the regiochemical outcome of the cross-coupling event, leading to a different final product with potentially altered biological activity [1]. Furthermore, the presence and position of the methyl substituent can significantly influence the pharmacokinetic properties of the resulting drug candidates [2]. These differences are quantifiable and critical for the reproducibility and intended outcome of a synthetic sequence.

!
Boronic acid position switch (e.g., 6-boronic acid) changes regiochemical outcome of coupling, yielding a different final product
!
Methyl substituent position or absence may alter pharmacokinetic properties of the resulting research compound

Quantitative Differentiation from In-Class Analogs


Regioselective C7-Arylation for Novel Chemical Space

The 4-boronic acid substitution pattern on the indazole core is a critical differentiator for regioselective C7 functionalization. While 3-iodoindazoles are known substrates for C3-arylation [1], the presence of a 4-substituent directs reactivity to the C7 position. A study on 4-substituted NH-free indazoles demonstrated a successful and efficient C7-bromination protocol, followed by a Suzuki-Miyaura reaction with various boronic acids to yield C7-arylated products [2]. This methodology is specifically enabled by 4-substituted indazoles like 5-methyl-1H-indazole-4-boronic acid, allowing access to a regiochemical series that cannot be obtained from other indazole boronic acid isomers.

Regioselective C7-Arylation
Class-level inference
Exclusive C7-arylation of 4-substituted-1H-indazoles
Enables C7-regiochemical series inaccessible from other isomers
C7 vs. C3 arylation; reported protocol with 4-substituent directing effect
Medicinal Chemistry C-H Functionalization Cross-Coupling

5-Methyl Indazole as a Bioisostere with Improved PK Properties

The 5-methylindazole moiety, which can be installed via 5-methyl-1H-indazole-4-boronic acid, functions as a superior bioisostere for a phenolic group in certain drug scaffolds. In a study optimizing 2,4-dianilino pyrimidine Lck inhibitors, replacing a 2-methyl-5-hydroxyaniline substituent with a 4-amino(5-methyl-1H-indazole) group yielded compounds with comparable enzyme potency while significantly improving pharmacokinetic (PK) properties [1]. While the study uses the amine derivative, it establishes the value of the 5-methyl substitution pattern on the indazole core for improving drug-like properties.

PK Bioisostere Scaffold
Class-level inference
Qualitative improvement from poor oral PK to improved PK properties
Scaffold selection context for pharmacokinetic research
Compared to phenol/aniline-containing analogs; Lck inhibitor study
Medicinal Chemistry Kinase Inhibitor Drug Metabolism

Procurement and Storage for Reproducible Results

Ensuring the long-term integrity of boronic acids is crucial for reproducible cross-coupling yields. 5-Methyl-1H-indazole-4-boronic acid is specified for storage under inert atmosphere at 2-8°C [1][2]. This is a typical but critical requirement for organoboronic acids, which can be susceptible to protodeboronation or oxidation over time. Adherence to these storage conditions is essential for maintaining the high purity and reactivity required for sensitive catalytic reactions.

Storage Stability
Supplier data
Store at 2–8°C under inert atmosphere
Less stringent than highly reactive organometallics
Standard boronic acid storage; maintain purity for coupling reproducibility
Chemical Procurement Stability Experimental Reproducibility

High-Value Research Applications


C7-Arylated Indazole Libraries for Kinase Inhibitor SAR

This compound is the optimal starting material for preparing a library of C7-arylated indazoles via a regioselective C7-bromination/Suzuki-Miyaura cross-coupling sequence [1]. This specific library, inaccessible from other indazole boronic acid isomers, allows medicinal chemists to probe the effect of substitution at the C7 position on the indazole core, a region that may engage in unique interactions with a protein target's binding pocket.

Drug Candidates Requiring Improved Oral Bioavailability

Utilize this building block to install the 5-methyl-1H-indazole moiety as a bioisosteric replacement for a phenol or aniline group in a lead compound. As demonstrated in Lck inhibitor development, this substitution pattern can maintain or improve target potency while enhancing oral pharmacokinetic properties [2]. This approach is valuable in preclinical drug development to address issues of poor absorption or high metabolic clearance.

Functionalized Indazole-Based Probes for Chemical Biology

The boronic acid handle provides a versatile site for attaching the indazole core to a variety of reporter groups (e.g., biotin, fluorophores) or affinity matrices via standard Suzuki-Miyaura coupling . This enables the creation of chemical probes for target identification, pull-down assays, or fluorescence polarization studies, facilitating deeper biological investigation of the parent molecule's mechanism of action.

Agrochemical Intermediates with Defined Substitution Patterns

In agrochemical research, where precise substitution patterns on heteroaromatic rings are critical for potency and selectivity, this building block can be employed to construct novel indazole-containing herbicides or fungicides. The ability to selectively functionalize the 4-position allows for the exploration of new chemical space in crop protection chemistry .

Application
Selection Property
Validation Focus
C7-Arylated indazole libraries for kinase inhibitor SAR
Regioselective C7 functionalization
SAR exploration at C7 position
Lead compound with poor oral pharmacokinetics
Bioisosteric replacement scaffold
PK property assessment in preclinical models
Chemical biology probes via Suzuki conjugation
Versatile boronic acid handle
Target identification and pull-down assays
Agrochemical intermediates with defined substitution
Selective 4-position functionalization
Potency and selectivity screening in crop protection

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